molecular formula C12H14ClFO B1324691 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone CAS No. 898765-90-7

4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone

Cat. No. B1324691
M. Wt: 228.69 g/mol
InChI Key: HXFVSVPUEDEXHZ-UHFFFAOYSA-N
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Description

4-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (CDFB) is a synthetic compound belonging to the class of compounds known as phenones. It is a colorless solid with a molecular weight of 206.52 g/mol and a melting point of 63-65°C. CDFB is widely used in the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as an intermediate in the synthesis of other compounds, such as 2-methoxy-3-ethoxy-4-chlorobutyrophenone and 2-chloro-2-methyl-2'-fluorobutyrophenone.

Scientific Research Applications

Sonochemical Degradation of Pollutants

Research on sonochemical degradation has examined the effectiveness of ultrasound in mineralizing various aromatic organic pollutants, including chlorophenols and fluorophenols. This method was found to degrade these substances effectively, with minimal formation of organic byproducts, showcasing a significant advantage over other remediation methods. Chloride and fluoride ions were released as part of the degradation process, indicating mineralization of the pollutants (Goskonda, Catallo, & Junk, 2002).

Synthesis of Herbicide Intermediates

Another application involves the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides. This compound was synthesized through a series of reactions starting from 4-chloro-2-fluoroanisole, demonstrating a method to produce agriculturally relevant chemicals (Zhou Yu, 2002).

Crystal Structures for Nonlinear Optics

Research into the crystal structures and packing of certain compounds, including those with fluorophenoxy and dimethylphenoxy groups, aims at developing new materials for octupolar nonlinear optics. The structures characterized by hydrogen bonds and the presence of dimeric Piedfort Units extend into two-dimensional networks, which are crucial for their nonlinear optical properties (Boese et al., 2002).

Photocycloaddition in Organic Synthesis

The photocycloaddition of 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one to various quenchers showcases a method in organic synthesis, highlighting the potential of using light to mediate chemical reactions, creating cycloadducts efficiently (Margaretha et al., 2007).

Electrophilic and Nucleophilic Fluorination

The study of electrophilic and nucleophilic fluorination of para-substituted acetophenones explores methodologies for introducing fluorine atoms into organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals (Fuglseth et al., 2008).

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFVSVPUEDEXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642453
Record name 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone

CAS RN

898765-90-7
Record name 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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